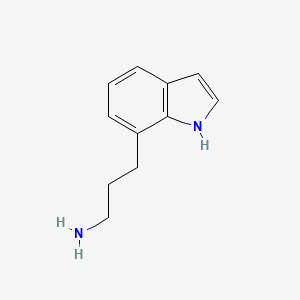
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a tetrahydropyridine ring, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and tetrahydropyridine rings. Common synthetic routes may involve the use of starting materials such as 2-(5-methyl-3-oxopiperazin-2-yl)acetic acid and tert-butyl 4-piperidone-1-carboxylate. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Scientific Research Applications
tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: It may be used in the production of specialty chemicals, materials, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(5-methyl-3-oxopiperazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure can impart distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H25N3O3 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-methyl-3-oxopiperazin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-10-9-16-12(13(19)17-10)11-5-7-18(8-6-11)14(20)21-15(2,3)4/h5,10,12,16H,6-9H2,1-4H3,(H,17,19) |
InChI Key |
YUAHCFAZWNZEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


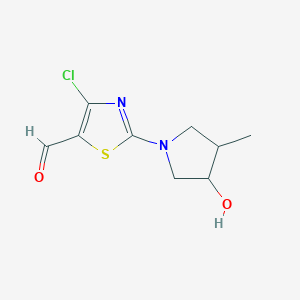
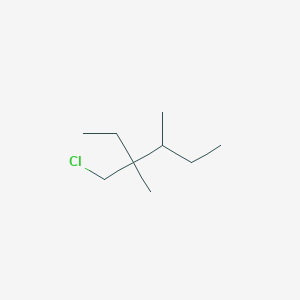
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
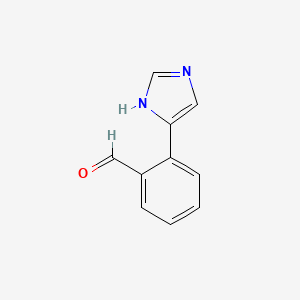
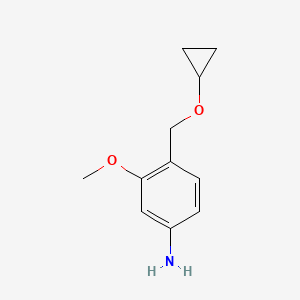

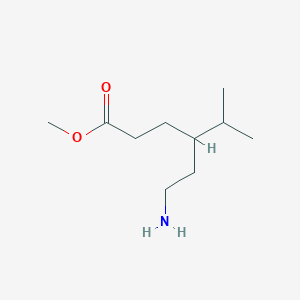


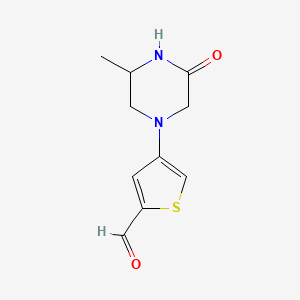
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
